Ethyl N-cyanoacetimidate Ethyl N-cyanoacetimidate
Brand Name: Vulcanchem
CAS No.: 1558-82-3
VCID: VC20934873
InChI: InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3
SMILES: CCOC(=NC#N)C
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

Ethyl N-cyanoacetimidate

CAS No.: 1558-82-3

Cat. No.: VC20934873

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-cyanoacetimidate - 1558-82-3

CAS No. 1558-82-3
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name ethyl N-cyanoethanimidate
Standard InChI InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3
Standard InChI Key PLVWUINOWYHRAA-UHFFFAOYSA-N
SMILES CCOC(=NC#N)C
Canonical SMILES CCOC(=NC#N)C

PropertyValue
Molecular FormulaC5H8N2O
Molecular WeightApproximately 112.13 g/mol
Physical StateLiquid/Solid (temperature dependent)
CAS Numbers1558-82-3 and 1005474-85-0
SolubilitySoluble in organic solvents (toluene, acetonitrile)
From a chemical perspective, ethyl N-cyanoacetimidate contains several reactive sites. The cyano group (-CN) can undergo nucleophilic addition reactions, providing a pathway to amidines and other nitrogen-containing functional groups. The imidate functionality (C=N-OR) is susceptible to nucleophilic substitution and hydrolysis, enabling transformations to various derivatives.
The presence of the ethoxy group provides a point for potential substitution reactions, while the cyano group can serve as a precursor for the formation of various nitrogen-containing functional groups through reduction or hydrolysis reactions. These characteristics contribute significantly to the compound's versatility in organic synthesis applications.

Synthesis Methods

According to patent information, an improved process for the synthesis of ethyl N-cyanoethanimideate has been developed that achieves high yield and purity . This process primarily utilizes acetonitrile, absolute ethanol, hydrogen chloride, and a 28% cyanamide aqueous solution as the main reactants.

Synthesis Procedure

The synthesis proceeds in two main steps:

  • Formation of ethyliminum ether hydrochloride through the reaction of acetonitrile, ethanol, and hydrogen chloride in toluene under anhydrous conditions.

  • Reaction of the ethyliminum ether hydrochloride with cyanamide aqueous solution to form the desired product.
    The reaction can be represented by the following equation:
    Acetonitrile + Ethanol + HCl → Ethyliminum ether hydrochloride
    Ethyliminum ether hydrochloride + Cyanamide → Ethyl N-cyanoacetimidate

Optimized Reaction Conditions

The patent describes specific conditions that have been optimized to maximize yield and purity while ensuring process safety:

Table 2: Optimal Reaction Conditions for Ethyl N-cyanoacetimidate Synthesis

ParameterConditionNotes
Temperature (Step 1)0-5°C initially, then 25-30°CCritical for controlling side reactions
Reaction Time (Step 1)9-10 hours (HCl addition) + 7-8 hours (insulation)Extended time ensures complete reaction
Temperature (Step 2)0°C initially, then 20-25°CLower temperatures minimize decomposition
pH Adjustment6-7Using 30% aqueous sodium hydroxide solution
Reaction Time (Step 2)0.5-1 hourShorter time reduces side reactions
SolventTolueneProvides suitable medium for reaction
Final Product Purity≥99.5%As determined by gas chromatography
Yield~90% (molar)Significant improvement over previous methods
The detailed procedure as described in the patent involves :
  • Adding acetonitrile, dehydrated alcohol, and toluene to a 3000L synthesis reaction vessel

  • Cooling the mixture to 0-5°C

  • Passing hydrogen chloride gas into the reaction mixture for 9-10 hours

  • Gradually increasing the temperature to 25-30°C and maintaining for 7-8 hours to complete the salt formation

  • Cooling the reaction solution to 0°C

  • Slowly adding volatile salt and 28% cyanamide aqueous solution

  • Adjusting the pH to 6-7 with 30% aqueous sodium hydroxide solution

  • Maintaining the temperature at 20-25°C for 0.5-1 hour

  • Allowing the mixture to stand at 25-35°C for half an hour

  • Separating the organic layer and purifying through vacuum distillation
    This optimized process reportedly achieves a product with 99.7% purity and 91.65% molar yield .

Applications and Uses

Ethyl N-cyanoacetimidate has diverse applications across several fields, primarily due to its reactive functional groups and versatility as a synthetic intermediate.

Pharmaceutical Synthesis

This compound serves as a building block for the synthesis of various pharmaceutical compounds. Its ability to form heterocyclic structures makes it particularly valuable in creating biologically active molecules. The cyano group can be transformed into various functionalities, allowing for the construction of complex molecular scaffolds used in drug development.

Agrochemical Production

Ethyl N-cyanoacetimidate is described as "an important intermediate for agricultural chemicals acetamiprid" . Acetamiprid is a neonicotinoid insecticide widely used in agriculture for pest control. The structural features of ethyl N-cyanoacetimidate make it particularly suitable for incorporation into such compounds, highlighting its significance in agrochemical synthesis.

Heterocyclic Chemistry

The unique combination of cyano and imidate groups makes ethyl N-cyanoacetimidate particularly useful in the synthesis of various heterocyclic compounds, which form the core of many bioactive molecules. These heterocycles are essential components in both pharmaceutical and agrochemical products.

Chemical Reactions

Ethyl N-cyanoacetimidate participates in various chemical transformations due to its reactive functional groups. Understanding these reactions is crucial for utilizing this compound effectively in synthetic applications.

Nucleophilic Substitution

The imidate group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and lead to the formation of new C-N, C-O, or C-S bonds, expanding the structural diversity of the resulting products.

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic compounds. The cyano group can serve as an electrophilic site, while the adjacent carbon can act as a nucleophile under appropriate conditions, enabling the construction of complex ring systems.

Table 3: Common Reactions of Ethyl N-cyanoacetimidate

Reaction TypeReagentsProductsConditions
Nucleophilic SubstitutionAmines (R-NH2)N-substituted amidinesRoom temperature to mild heating
Nucleophilic SubstitutionAlcohols (R-OH)Transesterified imidatesAcid catalysis, mild heating
HydrolysisH2O, H+EstersAcidic conditions
HydrolysisH2O, OH-AmidesBasic conditions
CondensationVarious dinucleophilesHeterocyclic compoundsVaried, depends on specific nucleophile
These various reaction pathways demonstrate the versatility of ethyl N-cyanoacetimidate in organic synthesis and explain its importance as an intermediate in the preparation of more complex molecules.

Comparison with Similar Compounds

Ethyl N-cyanoacetimidate can be compared with structurally related compounds to better understand its unique properties and applications:

Table 4: Comparison of Ethyl N-cyanoacetimidate with Related Compounds

CompoundStructural DifferencesReactivity DifferencesApplication Differences
Ethyl cyanoacetateContains ester instead of imidateLess reactive toward nucleophilesUsed in Knoevenagel condensations
Ethyl chloroacetimidateContains chloro instead of cyano groupDifferent electrophilic propertiesUsed as protein cross-linking agent
Ethyl bromoacetimidateContains bromo instead of cyano groupMore reactive leaving groupUsed for protein modification
Ethyl N-cyanoacetimidate differs from ethyl cyanoacetate (described in search result ) primarily in the functional group arrangement. While ethyl cyanoacetate contains an ester group (C5H7NO2), ethyl N-cyanoacetimidate contains an imidate functionality . This structural difference significantly impacts their reactivity patterns and applications.
Ethyl cyanoacetate is typically prepared through the esterification of cyanoacetic acid and absolute ethanol using a mixed catalyst system . The optimum conditions for this synthesis have been determined through orthogonal experiments to be a 1:3.5 molar ratio of cyanoacetic acid and absolute ethanol, 3.5h reaction time, 80°C reaction temperature, and 1.5% catalyst concentration .

Recent Research Developments

Based on the patent information, recent developments have focused on improving the synthesis process for ethyl N-cyanoacetimidate . These improvements aim to increase yield, enhance purity, and make the production process safer and more efficient.

Synthetic Improvements

The patent describes an improved synthesis method that achieves approximately 90% yield with a purity of ≥99.5% . This represents a significant advancement in the production of this compound, making it more accessible for research and industrial applications. The key improvements include:

  • Optimized reaction conditions to minimize side reactions

  • Careful pH control during the reaction process

  • Improved purification methods to achieve higher purity

  • Enhanced safety measures during the production process

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